

2-(Pyrrolidin-3-yl)acetic acid hydrochloride chemical properties

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B1416629

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An In-Depth Technical Guide to **2-(Pyrrolidin-3-yl)acetic acid hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** (CAS No. for (S)-isomer: 2738332-07-3), a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.^{[1][2]} This document details the compound's chemical and physical properties, reactivity profile, and established safety and handling protocols. Furthermore, it explores its critical role as a molecular scaffold, particularly in the synthesis of GABA (γ -aminobutyric acid) analogues and other neurologically active agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.^[3] Its non-planar, sp^3 -rich structure provides access to three-dimensional chemical space, a crucial attribute for enhancing binding affinity and selectivity to biological targets.^[3] The stereogenic centers inherent to substituted pyrrolidines allow for fine-tuning of molecular geometry to optimize pharmacodynamic and pharmacokinetic profiles.^[3]

2-(Pyrrolidin-3-yl)acetic acid, as a bifunctional molecule, combines the structural advantages of the pyrrolidine core with the reactive handles of a secondary amine and a carboxylic acid. This unique combination makes it an invaluable starting material for creating diverse chemical libraries and complex lead compounds, particularly in the exploration of central nervous system (CNS) therapeutics.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The hydrochloride salt enhances the compound's stability and water solubility, making it convenient for storage and use in aqueous reaction media.

Caption: Structure of **2-(Pyrrolidin-3-yl)acetic acid hydrochloride**.

- IUPAC Name: 2-(Pyrrolidin-3-yl)acetic acid;hydrochloride[1]
- Synonyms: (S)-Pyrrolidine-3-acetic acid HCl, (R)-**2-(Pyrrolidin-3-yl)acetic acid hydrochloride**[1][4]
- Molecular Formula: C₆H₁₂ClNO₂[1]
- Molecular Weight: 165.62 g/mol [1]
- CAS Numbers:
 - (S)-Isomer: 2738332-07-3[2]
 - (R)-Isomer: Not consistently available[4]
 - Racemate: Not consistently available

Physicochemical Data

The physical properties of **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** are summarized below. Data for specific isomers are noted where available.

Property	Value	Source(s)
Appearance	White to off-white crystalline solid/powder.	[5]
Solubility	Soluble in water.	[5]
Melting Point	Data not consistently available for the 3-yl isomer. The related 2-yl isomer melts at 171-174°C.	[6]
pKa	Not experimentally determined, but estimated based on the carboxylic acid (~2-4) and secondary ammonium (~10-11) groups.	N/A
XLogP3	-2.6 (for the free base).	[7]

Chemical Profile: Reactivity and Stability

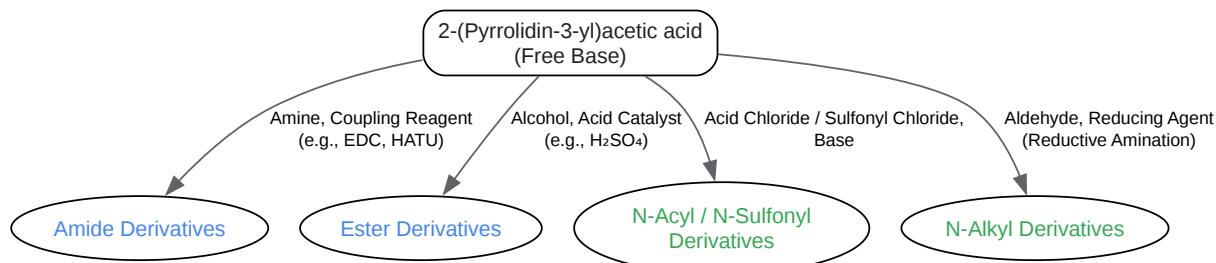
The molecule's reactivity is dictated by its two primary functional groups: the carboxylic acid and the secondary amine (present as an ammonium salt).

- Stability: The hydrochloride salt is stable under standard ambient conditions.[\[8\]](#) It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[\[9\]](#)
- Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[\[8\]](#)[\[9\]](#)
- Hazardous Decomposition: Under fire conditions, it may decompose to emit toxic fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[\[8\]](#)

Key Chemical Transformations

The bifunctional nature of this compound allows for selective reactions at either the amine or the carboxylic acid terminus, typically after neutralization of the hydrochloride salt.

- Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBT, HATU) to form a diverse range of amides. This is a cornerstone reaction for extending the molecular scaffold.
- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This modification is often used to mask the carboxylic acid or to improve properties like cell permeability.[5]
- N-Acylation / N-Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to introduce a wide variety of substituents on the nitrogen atom.
- N-Alkylation: The secondary amine can undergo reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, to generate tertiary amines.



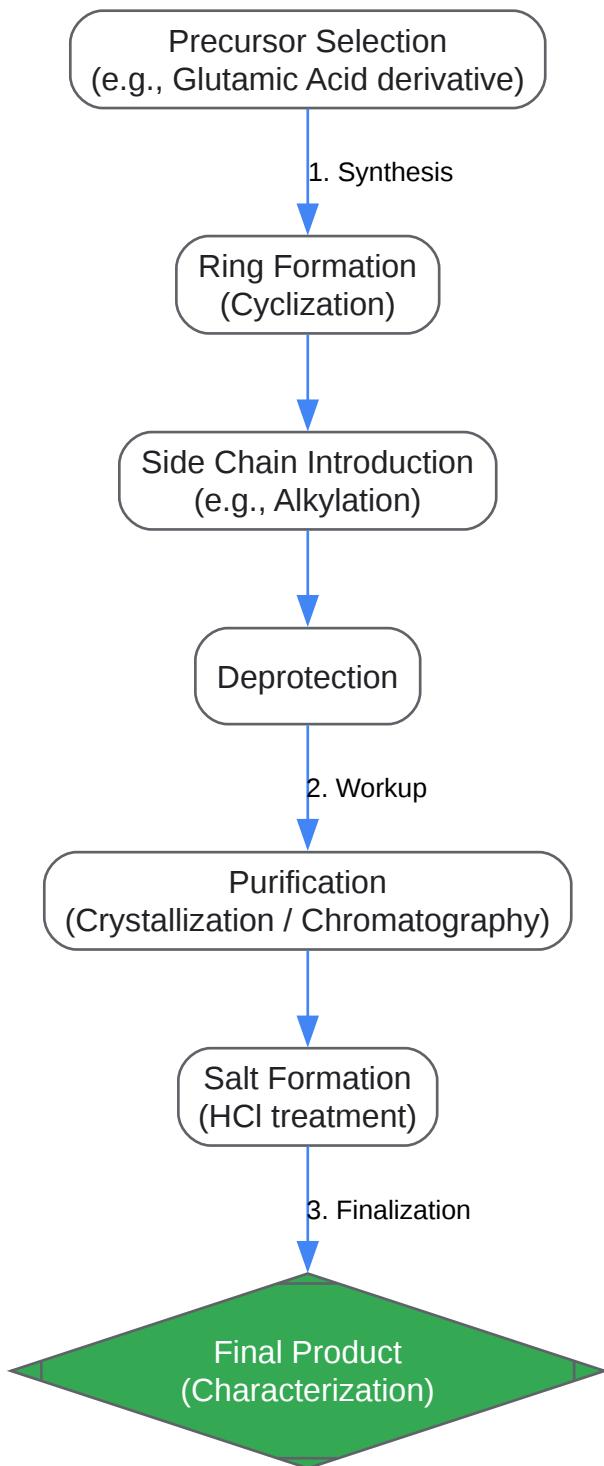
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Caption: Key reactivity pathways for the core molecule.

Synthesis and Analytical Characterization

Conceptual Synthetic Workflow

While multiple proprietary synthetic routes exist, a common strategy involves the construction of the pyrrolidine ring followed by the introduction or modification of the acetic acid side chain. A generalized workflow is presented below.



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Caption: Generalized workflow for synthesis and purification.

Protocol: Representative Amide Coupling

This protocol serves as an illustrative example of how **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** is used in synthesis. It is a self-validating system where reaction completion is monitored chromatographically and the final product is validated by spectroscopic analysis.

Objective: To couple 2-(Pyrrolidin-3-yl)acetic acid with benzylamine.

Materials:

- **2-(Pyrrolidin-3-yl)acetic acid hydrochloride**
- Benzylamine
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBT (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

Methodology:

- Reactant Preparation: Dissolve **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.
 - Causality: DIPEA is a non-nucleophilic base used to form the carboxylate salt in situ without competing in the coupling reaction.
- Activation: Add HOBT (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 20 minutes at 0°C.
 - Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBT is added to form an active ester intermediate, which suppresses racemization (if the alpha-carbon were chiral) and improves coupling efficiency by preventing the formation of stable O-acylisourea byproducts.

- Coupling: Add benzylamine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
- Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 , and brine.
 - Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBr. The brine wash removes residual water.
- Purification & Validation: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Characterize the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery and Neuroscience

The primary application of this compound is as a versatile building block for synthesizing more complex molecules with potential therapeutic value.

GABA Uptake Inhibitors

Several research programs have utilized the closely related pyrrolidine-2-yl-acetic acid scaffold to develop potent and selective inhibitors of GABA transporters (GATs).[\[10\]](#)[\[11\]](#)[\[12\]](#) These transporters are critical for regulating the concentration of the neurotransmitter GABA in the synaptic cleft. Inhibiting GABA reuptake can potentiate inhibitory neurotransmission, a mechanism relevant to treating conditions like epilepsy and anxiety.

Derivatives of pyrrolidine-acetic acids have shown significant inhibitory potency at GAT-1 and GAT-4 subtypes.[\[10\]](#)[\[13\]](#)[\[14\]](#) The pyrrolidine ring serves as a rigid scaffold that mimics the conformation of GABA, while substituents on the nitrogen and modifications to the acetic acid side chain are used to modulate potency and selectivity.[\[10\]](#) Although the cited studies focus on the 2-yl isomer, the 3-yl isomer represents a structurally distinct yet functionally analogous scaffold for exploring the same biological targets.

General CNS Drug Design

The pyrrolidine core is a common feature in a wide range of CNS-active drugs.[\[3\]](#) The ability to functionalize 2-(Pyrrolidin-3-yl)acetic acid at two distinct points allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns targeting CNS receptors and enzymes.

Safety, Handling, and Storage

As a laboratory chemical, **2-(Pyrrolidin-3-yl)acetic acid hydrochloride** must be handled with appropriate precautions.

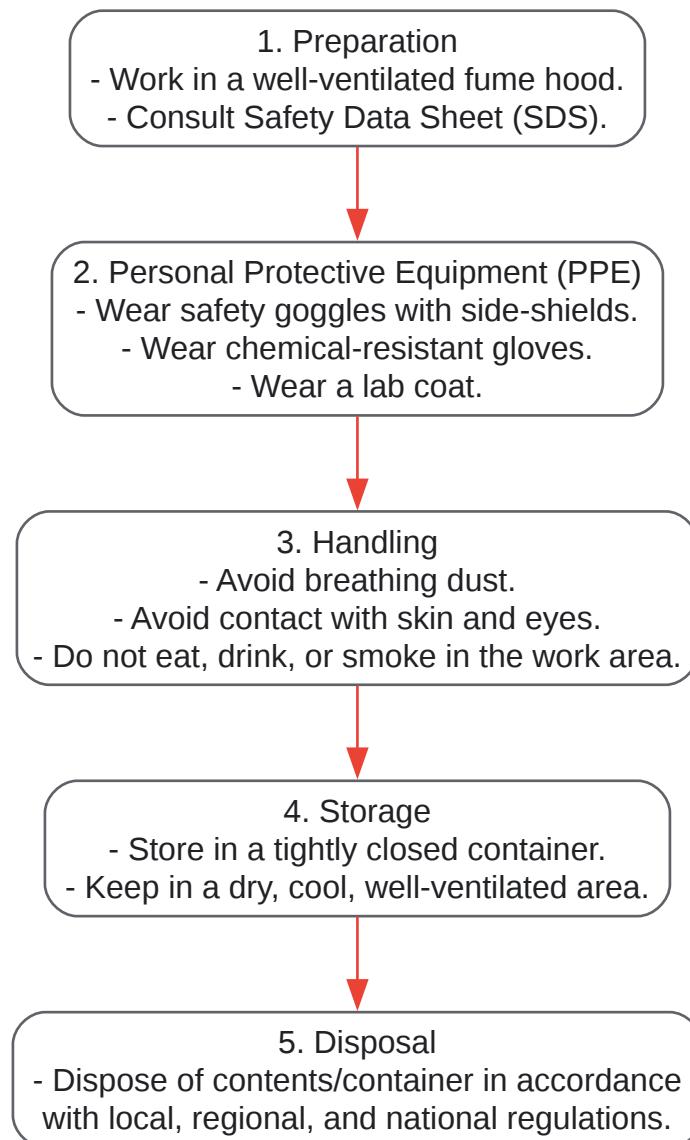
Hazard Identification (GHS Classification)

Based on aggregated data, the compound is classified as follows:

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[\[1\]](#)
- Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[\[1\]](#)
- Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation).[\[1\]](#)

Recommended Handling and PPE

A standard workflow for safe handling should always be followed.



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